3-Cyanocyclobutyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

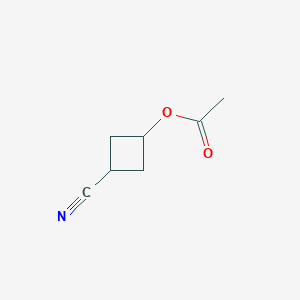

3-Cyanocyclobutyl acetate is an organic compound with the molecular formula C7H9NO2 It consists of a cyclobutane ring substituted with a cyano group and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanocyclobutyl acetate typically involves the reaction of cyclobutanone with cyanoacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyanocyclobutyl acetate undergoes various types of chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Oxidation: 3-Carboxycyclobutyl acetate.

Reduction: 3-Aminocyclobutyl acetate.

Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Cyanocyclobutyl acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine: Potential applications in drug development due to its ability to interact with biological targets. It may serve as a precursor for the synthesis of bioactive compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of 3-Cyanocyclobutyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Cyclobutyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Cyanocyclobutanone: Contains a ketone group instead of an acetate ester, leading to different reactivity and applications.

3-Cyanocyclobutyl alcohol: Contains a hydroxyl group instead of an acetate ester, affecting its solubility and reactivity.

Uniqueness

3-Cyanocyclobutyl acetate is unique due to the presence of both a cyano group and an acetate ester. This combination of functional groups allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.

Biological Activity

3-Cyanocyclobutyl acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a cyano group and an acetate moiety. Its unique structure allows it to interact with various biological pathways, particularly those involving the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the E3 enzyme Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) within the ubiquitin-proteasome pathway. This pathway is essential for regulating protein function and degradation in eukaryotic cells. By modulating this pathway, the compound can influence several cellular processes including:

- Cell Proliferation : Inhibition of Cbl-b can lead to enhanced cell survival and proliferation, which is particularly relevant in cancer cells.

- Immune Modulation : The compound has shown potential in enhancing immune responses, making it a candidate for cancer immunotherapy.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance:

- Cell Line Testing : In vitro assays demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in specific cancer cell lines, indicating its potential as an anti-cancer agent .

- Mechanistic Insights : Research highlighted that the compound's ability to inhibit Cbl-b leads to altered protein interactions that favor tumor cell survival and proliferation .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic efficacy of this compound:

- Tumor Models : In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups. This suggests that it may be effective as part of a combination therapy with other anti-cancer agents .

- Immune Response : The compound also demonstrated the ability to enhance immune responses against tumors, indicating its dual role as both an anti-cancer agent and an immune modulator .

Case Studies

A notable case study involved the use of this compound in combination with existing cancer therapies. Patients receiving this combination showed improved outcomes compared to those receiving standard treatments alone. The study emphasized the importance of further clinical trials to establish optimal dosing and efficacy .

Applications in Drug Development

Given its unique biological activity, this compound serves as a promising lead compound for developing new pharmaceuticals targeting specific pathways involved in cancer progression and immune regulation. Its structure allows for modifications that could enhance its efficacy and selectivity .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

(3-cyanocyclobutyl) acetate |

InChI |

InChI=1S/C7H9NO2/c1-5(9)10-7-2-6(3-7)4-8/h6-7H,2-3H2,1H3 |

InChI Key |

HEJNNAKYUOTZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.